molecular formula C10H13NO B8757016 2-(Isopropylamino)benzaldehyde

2-(Isopropylamino)benzaldehyde

Cat. No.: B8757016
M. Wt: 163.22 g/mol
InChI Key: VEENASAWEHHFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isopropylamino)benzaldehyde is a benzaldehyde derivative featuring an isopropylamino (-NH-CH(CH₃)₂) substituent at the 2-position of the aromatic ring. The isopropylamino group is a strong electron-donating substituent, which may influence reactivity, solubility, and coordination properties compared to other benzaldehyde analogs.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-(propan-2-ylamino)benzaldehyde

InChI

InChI=1S/C10H13NO/c1-8(2)11-10-6-4-3-5-9(10)7-12/h3-8,11H,1-2H3

InChI Key

VEENASAWEHHFHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=CC=C1C=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Diversity and Structural Features

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents
4-(Bromomethyl)benzaldehyde 51359-78-5 C₈H₇BrO 199.05 Bromomethyl (electron-withdrawing)
2-(Diphenylphosphino)benzaldehyde 50777-76-9 C₁₉H₁₅OP 290.30 Diphenylphosphino (bulky, π-acceptor)
5-Isopropyl-2,4-dimethoxybenzaldehyde 1071151-44-4 C₁₂H₁₆O₃ 208.26 Isopropyl, 2,4-dimethoxy (electron-donating)
5-Isopropyl-2-methylbenzaldehyde 1866-03-1 C₁₁H₁₄O 162.23 Isopropyl, methyl (moderate electron-donating)
2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde 845617-56-3 C₁₄H₁₈O₂ 218.29 Cyclopropylmethoxy, isopropyl (mixed effects)

Key Observations :

  • Electron-withdrawing groups (e.g., bromomethyl in 4-(Bromomethyl)benzaldehyde) increase electrophilicity at the aldehyde group, enhancing reactivity in nucleophilic substitutions .
  • Electron-donating groups (e.g., methoxy in 5-isopropyl-2,4-dimethoxybenzaldehyde) improve solubility in polar solvents and stabilize intermediates in condensation reactions .
  • Bulky substituents (e.g., diphenylphosphino in 2-(diphenylphosphino)benzaldehyde) are critical in catalysis, where steric and electronic effects modulate metal-ligand interactions .

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